molecular formula C10H8N2O3 B1315633 1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-75-8

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B1315633
CAS RN: 97484-75-8
M. Wt: 204.18 g/mol
InChI Key: XNSVQPAEYHFRMN-UHFFFAOYSA-N
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Description

“1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a heterocyclic organic compound . It has a molecular weight of 204.18200 . The IUPAC name for this compound is 2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione .


Molecular Structure Analysis

The linear formula of “1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is C10H8N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) .


Physical And Chemical Properties Analysis

“1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a solid at room temperature . The storage temperature for this compound should be in an inert atmosphere at room temperature .

Scientific Research Applications

Applications in Chemical Synthesis

Synthesis of Diazepine-diones and Diazepin-ones

The compound "1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione" has been utilized as a precursor in the synthesis of diazepine-diones and diazepin-ones, showcasing its importance in chemical synthesis. Notably, a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized using a condensation process involving this compound and α-amino acid methyl ester derivatives (El Bouakher et al., 2011). Furthermore, a novel approach to synthesize 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives has been reported, where this compound plays a critical role (El Bouakher et al., 2013).

Building Blocks for Polycyclic Pyridones

This compound is also integral in the synthesis of building blocks for biologically significant polycyclic pyridones. It has been used to create 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones, which are then utilized for constructing polycyclic pyridones through oxazinone ring-opening transformations (Viktorova et al., 2023).

Role in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound has been used in the synthesis of various heterocyclic structures. It acts as a starting material or an intermediate in the creation of complex heterocyclic compounds, demonstrating its versatility and importance in chemical research and pharmaceutical development (Crum & Fuchsman, 1966).

Safety And Hazards

The safety information for “1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSVQPAEYHFRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540439
Record name 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

97484-75-8
Record name 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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